4-Bromo-6-hydroxynicotinonitrile
Description
4-Bromo-6-hydroxynicotinonitrile is a heterocyclic organic compound belonging to the nicotinonitrile family. Its structure features a pyridine ring substituted with a bromine atom at the 4-position, a hydroxyl group at the 6-position, and a nitrile group at the 3-position. Nicotinonitriles are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile functional groups and electronic properties .
Properties
Molecular Formula |
C6H3BrN2O |
|---|---|
Molecular Weight |
199.00 g/mol |
IUPAC Name |
4-bromo-6-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C6H3BrN2O/c7-5-1-6(10)9-3-4(5)2-8/h1,3H,(H,9,10) |
InChI Key |
PZXAIFUIYZPBSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CNC1=O)C#N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
The following comparison focuses on structurally related brominated nicotinonitrile derivatives, highlighting differences in substituents, physicochemical properties, and analytical data.
Substituent Position and Functional Group Effects
Bromine Position and Additional Substituents
2-Bromo-4-ethylnicotinonitrile (Compound 29) Structure: Bromine at position 2, ethyl group at position 3. Molecular Formula: C₈H₇BrN₂. Analytical Data:
- ¹H NMR (CDCl₃) : δ 1.35 (t, 3H), 2.9 (q, 2H), 7.35 (d, 1H), 8.5 (d, 1H).
- MS : m/z 210 (⁷⁹Br), 212 (⁸¹Br).
2-Bromo-5-methyl-4-phenylnicotinonitrile (Compound 30) Structure: Bromine at position 2, methyl at position 5, phenyl at position 4. Molecular Formula: C₁₃H₉BrN₂. Analytical Data:
- ¹H NMR (CDCl₃): δ 2.15 (s, 3H), 7.4 (m, 5H), 8.45 (s, 1H).
4-Bromo-6-chloronicotinaldehyde Structure: Bromine at position 4, chlorine at position 6, aldehyde at position 3. Molecular Formula: C₆H₃BrClNO. Properties:
- Molecular Weight : 220.45 g/mol.
- XLogP3 : 2.0 (indicative of moderate lipophilicity).
Hydroxyl vs. Alkoxy/Methyl Substituents
6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile Structure: Ethoxy groups at positions 2 and 4-phenyl, bromophenyl at position 5. Crystallography: Single-crystal X-ray data (R factor = 0.039) confirms planar geometry and intermolecular interactions via ethoxy groups . Key Difference: Ethoxy groups provide steric bulk and hydrogen-bonding capabilities distinct from hydroxyl groups.
5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile Structure: Hydroxyl at position 2, bromine at position 5, trifluoromethyl at position 4. Molecular Formula: C₈H₄BrF₃N₂O. Properties:
- Molecular Weight : 281.03 g/mol.
- Applications: Potential in drug discovery due to trifluoromethyl’s metabolic stability .
Physicochemical and Analytical Comparisons
Table 1: Comparative Data for Brominated Nicotinonitriles
*Calculated data for this compound based on structural analogs.
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